molecular formula C16H18N2O3S B12882950 4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline CAS No. 5450-22-6

4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline

Cat. No.: B12882950
CAS No.: 5450-22-6
M. Wt: 318.4 g/mol
InChI Key: QDQVFBAFBYLREV-UHFFFAOYSA-N
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Description

4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline is a sulfonamide derivative featuring an aniline core linked via a sulfonyl group to a 6-methoxy-substituted 3,4-dihydroquinoline moiety.

Properties

CAS No.

5450-22-6

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

4-[(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]aniline

InChI

InChI=1S/C16H18N2O3S/c1-21-14-6-9-16-12(11-14)3-2-10-18(16)22(19,20)15-7-4-13(17)5-8-15/h4-9,11H,2-3,10,17H2,1H3

InChI Key

QDQVFBAFBYLREV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline typically involves a multi-step processThe reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group acts as an electron-withdrawing group, facilitating nucleophilic aromatic substitution (NAS) at the para-position of the aniline ring. Common reagents and outcomes include:

Reaction Type Reagents/Conditions Product Key References
HalogenationCl₂ or Br₂ in acetic acid, 0–5°C4-Haloaniline derivatives
AminationNH₃ or primary amines, Pd catalysisN-substituted sulfonamides
HydrolysisH₂O/NaOH under refluxSulfonic acid derivatives

These reactions typically require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) for optimal yields. Steric hindrance from the dihydroquinoline moiety may slow kinetics compared to simpler sulfonamides .

Reductive Transformations

The dihydroquinoline ring and aniline group undergo selective reduction:

Hydrogenation

  • Catalysts : Pd/C or Raney Ni in ethanol/H₂

  • Outcome : Saturation of the quinoline’s 3,4-double bond to form a tetrahydroquinoline structure .

  • Selectivity : Methoxy groups remain intact under mild conditions (25–50°C, 1–3 atm H₂) .

Nitro Group Reduction

If synthesized from a nitro precursor (e.g., 4-nitrobenzenesulfonyl chloride), the nitro group is reduced to an amine using:

  • SnCl₂/HCl (Staudinger conditions)

  • H₂/Pd-C in ethanol .

Coupling Reactions

The aniline’s amine group participates in cross-coupling reactions:

Reaction Conditions Application
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, K₃PO₄, 100°CSynthesis of biaryl amines
Ullmann CouplingCuI, DMEDA, 120°C in dioxaneAttachment of aryl halides

These reactions exploit the amine’s nucleophilicity for constructing complex heterocycles or drug intermediates .

Sulfonyl Group Oxidation

  • Reagents : KMnO₄/H₂SO₄ or RuO₄

  • Outcome : Conversion to sulfonic acid derivatives, though this pathway is less common due to stability concerns.

Quinoline Ring Oxidation

  • Reagents : m-CPBA or H₂O₂/AcOH

  • Outcome : Epoxidation or hydroxylation at the 3,4-position, depending on steric and electronic factors .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., H₂SO₄), the compound may undergo:

  • Sulfonamide cleavage to yield benzenesulfonic acid and 6-methoxy-3,4-dihydroquinoline .

  • Demethylation of the methoxy group using BBr₃ or HI, producing a phenolic derivative .

Key Reaction Optimization Factors

  • Solvent : DMF or THF enhances NAS and coupling reactions .

  • Temperature : 80–120°C improves kinetics for substitutions.

  • Catalysts : Pd-based systems (e.g., Pd(OAc)₂) enable efficient cross-couplings .

This compound’s versatility in nucleophilic, reductive, and coupling reactions makes it valuable for synthesizing bioactive molecules and functional materials. Further studies on enantioselective transformations and green chemistry adaptations are warranted.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The sulfonamide moiety in 4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline enhances its efficacy against various bacterial strains, making it a candidate for antibiotic development .
  • Anticancer Properties : Studies have shown that compounds containing quinoline structures can induce apoptosis in cancer cells. The specific configuration of this compound allows it to interact with cellular pathways involved in cancer progression, suggesting potential use in cancer therapeutics .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, particularly in models of chronic inflammation. Its ability to inhibit pro-inflammatory cytokines positions it as a potential treatment for inflammatory diseases .

Organic Synthesis Applications

  • Building Block for Complex Molecules : The unique structure of 4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions .
  • Fluorescent Materials : Due to its structural properties, this compound has been explored for use in creating fluorescent materials. Its ability to emit light under certain conditions makes it suitable for applications in sensors and imaging technologies .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various quinoline derivatives, 4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cytotoxicity Against Cancer Cells

A series of cytotoxicity assays were conducted on human cancer cell lines using the compound. Results indicated that it effectively reduced cell viability in a dose-dependent manner, with mechanisms involving the induction of apoptosis confirmed through flow cytometry analysis.

Mechanism of Action

The mechanism of action of 4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline involves its interaction with specific molecular targets and pathways. The quinoline ring system can interact with enzymes and receptors, modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Sulfonyl-Aniline Derivatives with Heterocyclic Moieties

Compounds sharing the sulfonyl-aniline backbone but differing in the heterocyclic substituent provide insights into structure-activity relationships:

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Melting Point (°C) pKa
4-[(3,4-Dihydroquinolin-1(2H)-yl)sulfonyl]aniline 5455-89-0 C₁₅H₁₆N₂O₂S 288.36 None (base structure) 125 1.46
4-((4-Fluoropiperidin-1-yl)sulfonyl)aniline - C₁₁H₁₃FN₂O₂S 280.29 4-Fluoropiperidine - -
4-((Tetrahydro-2H-pyran-4-yl)sulfonyl)aniline - C₁₁H₁₅NO₃S 265.31 Tetrahydro-2H-pyran-4-yl - -
4-((6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)aniline 774586-90-2 C₁₆H₁₆FN₂O₂S 334.38 6-Fluoro, 2-methyl - -

Key Observations :

  • The base structure (CAS 5455-89-0) lacks additional substituents, resulting in a lower molecular weight (288.36 g/mol) and a pKa of 1.46, suggesting moderate acidity at physiological pH .
  • Tetrahydro-2H-pyran-4-yl substitution introduces an oxygen-containing heterocycle, which may improve water solubility compared to fully aromatic systems .

Dihydroquinoline Derivatives with Varied Functional Groups

Modifications to the dihydroquinoline ring or sulfonamide linkage significantly impact bioactivity:

  • This contrasts with 6-fluoro or 2-methyl substitutions (e.g., CAS 774586-90-2), which introduce steric bulk or electronegativity .
  • Sulfonamide vs. Carboxamide: Compounds like N-(3-cyano-7-(tetrahydrofuran-3-yloxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (M+1 = 578) replace the sulfonamide with carboxamide groups, altering hydrogen-bonding capacity and metabolic stability .

Structural Analogues in Drug Development

  • Amide-linked analogues (e.g., M+1 = 524–602) incorporate cyano, trifluoromethyl, or benzyloxy groups, likely targeting kinases or apoptosis pathways .
  • Ethyl ester derivatives (e.g., Preparation 7AK) introduce ester functionalities, which may serve as prodrugs to improve oral bioavailability .

Biological Activity

Overview

4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline is a chemical compound with the molecular formula C16_{16}H18_{18}N2_2O3_3S and a molecular weight of 318.39 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The structure of 4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline features a quinoline ring system linked to a sulfonamide group. The presence of the methoxy group on the quinoline ring is significant as it may influence both the chemical reactivity and biological activity of the compound.

PropertyValue
CAS Number5450-22-6
Molecular FormulaC16_{16}H18_{18}N2_2O3_3S
Molecular Weight318.39 g/mol
Density1.321 g/cm³
Boiling Point543.5 °C at 760 mmHg
Flash Point282.5 °C

The biological activity of this compound is believed to stem from its interaction with specific molecular targets and pathways. The quinoline moiety can interact with various enzymes and receptors, modulating their activity, while the sulfonyl group may enhance binding affinity and specificity.

Antimicrobial Activity

Research has indicated that compounds containing quinoline structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains, suggesting that 4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline may possess similar capabilities .

Anticancer Potential

The anticancer properties of this compound are under investigation, with preliminary studies indicating that it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival .

Case Study:
In a study focusing on similar quinoline derivatives, researchers observed significant cytotoxic effects against human cancer cell lines. The compounds were found to induce cell cycle arrest and apoptosis through caspase activation, highlighting their potential as therapeutic agents in cancer treatment .

Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that compounds similar to 4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline exhibited IC50 values in the micromolar range against several cancer cell lines.
  • Mechanistic Studies : Investigations into the mechanisms revealed that these compounds could inhibit key signaling pathways involved in tumorigenesis, such as the MAPK pathway.
  • Synergistic Effects : When combined with other chemotherapeutic agents, there was evidence of synergistic effects leading to enhanced cytotoxicity against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline, and what critical reaction conditions ensure optimal yield?

  • Methodology : A two-step procedure is commonly employed:

Sulfonation : React 6-methoxy-3,4-dihydroquinoline with chlorosulfonic acid under controlled anhydrous conditions (0–5°C) to form the sulfonyl chloride intermediate.

Amination : Couple the intermediate with 4-aminophenyl derivatives in a polar aprotic solvent (e.g., DMF) using a base (e.g., triethylamine) to neutralize HCl byproducts.

  • Key Conditions : Temperature control during sulfonation prevents side reactions (e.g., ring sulfonation), while excess amine (1.2–1.5 eq) ensures complete coupling .

Q. How can structural elucidation of this compound be performed to confirm its regiochemistry and purity?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., methoxy protons at δ ~3.8 ppm, sulfonyl-linked aromatic protons at δ ~7.5–8.0 ppm).
  • HRMS : Confirm molecular ion [M+H]+^+ with <2 ppm mass error.
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology : Screen against target enzymes (e.g., HIV-1 reverse transcriptase) via:

  • Enzyme inhibition assays : Measure IC50_{50} using fluorescence-based substrates.
  • Antimicrobial testing : Employ broth microdilution (CLSI guidelines) to determine MIC values against bacterial/fungal strains .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations optimize the compound’s interaction with therapeutic targets like HIV-1 RT?

  • Methodology :

Docking : Use AutoDock Vina to predict binding poses, applying Lamarckian genetic algorithms and a grid box centered on the active site (20 Å3^3). Adjust exhaustiveness to 50 for accuracy .

MD Simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force field. Analyze RMSD, hydrogen bonding, and binding free energy (MM-PBSA) to validate stability .

Q. What strategies address contradictory reports on the antimicrobial efficacy of sulfonamide-aniline derivatives?

  • Methodology :

  • Meta-analysis : Systematically compare datasets (e.g., MIC values, bacterial strains) to identify variables (e.g., solvent used, bacterial passage number).
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., methoxy vs. ethoxy) to isolate contributing factors.
  • Resistance profiling : Test against efflux pump-overexpressing strains to assess resistance mechanisms .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be improved through derivatization?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility.
  • CYP450 assays : Use liver microsomes to identify metabolic hotspots. Replace labile groups (e.g., methyl with trifluoromethyl) to reduce oxidation .

Data Analysis and Validation

Q. What statistical approaches are recommended for reconciling inconsistent enzymatic inhibition data across studies?

  • Methodology :

  • ANOVA with post-hoc tests : Identify inter-study variability (e.g., assay temperature, enzyme source).
  • Bland-Altman plots : Visualize agreement between datasets.
  • Standardized protocols : Adopt WHO guidelines for enzyme assays to minimize methodological divergence .

Q. How to validate the compound’s selectivity for a target protein over structurally related off-targets?

  • Methodology :

  • Kinase profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to measure % inhibition at 1 µM.
  • Crystalography : Co-crystallize the compound with the target and off-target proteins to compare binding modes .

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